molecular formula C22H19N3O3S2 B3311631 N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide CAS No. 946272-12-4

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide

Cat. No. B3311631
CAS RN: 946272-12-4
M. Wt: 437.5 g/mol
InChI Key: DKOYNJIMGFRFNC-UHFFFAOYSA-N
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Description

“N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This particular compound is a novel derivative that has been synthesized and evaluated for its neuroprotective and antioxidant activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of a base with a suitable solvent at 30–100°C temperature . The synthesized compound is then characterized by Fourier-transform infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), and other techniques .


Molecular Structure Analysis

The molecular structure of this compound is derived from the benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The specific substitutions at various positions on the benzofuran ring contribute to the unique properties and activities of this compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides . This reaction is facilitated by the presence of a base and occurs at a temperature range of 30–100°C .

Future Directions

Benzofuran derivatives, including “N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide”, have potential applications in many aspects due to their biological activities . Future research could focus on further exploring the biological activities of this compound, optimizing its synthesis, and investigating its potential applications in medicine .

properties

IUPAC Name

N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-2-23-18(26)13-29-22-24-19(14-8-4-3-5-9-14)21(30-22)25-20(27)17-12-15-10-6-7-11-16(15)28-17/h3-12H,2,13H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOYNJIMGFRFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
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N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
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N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
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N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
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N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide
Reactant of Route 6
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N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzofuran-2-carboxamide

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